molecular formula C17H17ClN6O B122142 Zoniporide hydrochloride CAS No. 241800-97-5

Zoniporide hydrochloride

Numéro de catalogue: B122142
Numéro CAS: 241800-97-5
Poids moléculaire: 356.8 g/mol
Clé InChI: JTEXNYIOROVPIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The sodium-hydrogen exchanger isoform-1 (NHE-1) is the most predominant isoform of the Na+/H+ exchanger and is expressed in the heart where it contributes to cardiomyocyte pH homeostasis. It plays an important role in the myocardial response to ischemia-reperfusion. Zoniporide inhibits human NHE-1 with an IC50 value of 14 nM, displaying greater than 150-fold selectivity over other NHE isoforms. It has been shown to reduce infarct size in a rabbit myocardial ischemia-reperfusion model without adversely affecting hemodynamics or cardiac function. In isolated heart, zoniporide reduced infarct size with an EC50 value of 0.25 nM.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXNYIOROVPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058520
Record name Zoniporide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241800-97-5
Record name Zoniporide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoniporide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZONIPORIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological & Application

Platelet swelling assay for measuring Zoniporide hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Platelet Swelling Assay for Measuring the Bioactivity of Zoniporide Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the platelet swelling assay to quantify the inhibitory activity of Zoniporide hydrochloride on the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). This guide moves beyond a simple protocol, delving into the mechanistic underpinnings of the assay, principles of self-validation, and practical, field-tested insights for robust and reproducible results.

Introduction: The Significance of NHE-1 Inhibition

The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1][2] In platelets, NHE-1 is a key player in cellular homeostasis and function. Upon stimulation by agonists like thrombin, platelets exhibit a rapid rise in pHi, a process mediated by the activation of NHE-1.[1] This exchanger's functions in platelets are multifaceted, encompassing pHi control, volume regulation, and participation in signaling pathways that are crucial for platelet activation and aggregation.[1][3][4]

Zoniporide is a novel, potent, and highly selective inhibitor of NHE-1.[5][6] It has demonstrated significant promise in preclinical models, particularly in providing cardioprotection against ischemia-reperfusion injury by mitigating the deleterious effects of intracellular sodium and calcium overload.[6][7] Accurately quantifying the bioactivity of Zoniporide and other specific NHE-1 inhibitors is paramount for drug development. The platelet swelling assay serves as a robust, cell-based functional assay to determine the potency (e.g., IC50) of such inhibitors directly on their target in a native cellular environment.[5][6]

Principle of the Platelet Swelling Assay

The platelet swelling assay is an elegant method that leverages the physiological function of NHE-1 to measure its activity. The core principle relies on inducing a controlled intracellular acid load, which in turn activates NHE-1.

The mechanism unfolds as follows:

  • Intracellular Acidification: Platelets are suspended in a medium containing sodium propionate. Propionic acid, being a weak acid, is membrane-permeable and diffuses into the platelet cytoplasm.[8]

  • NHE-1 Activation: Inside the cell, propionic acid dissociates, releasing protons (H+) and lowering the intracellular pH. This acidification is a potent stimulus for the activation of the otherwise quiescent NHE-1.[8]

  • Ion Exchange and Osmosis: The activated NHE-1 transporter exports the excess intracellular H+ in exchange for extracellular Na+. This leads to a rapid influx and accumulation of Na+ ions.[4]

  • Cell Swelling: The resulting increase in intracellular solute concentration (Na+ and propionate ions) creates an osmotic gradient, driving the influx of water and causing the platelet to swell.[8]

  • Inhibition by Zoniporide: Zoniporide, by selectively blocking NHE-1, prevents the exchange of H+ for Na+. Consequently, it inhibits the downstream osmotic water influx and the resultant platelet swelling in a dose-dependent manner.

The change in platelet volume is the primary readout of the assay and can be measured in real-time using several techniques, most commonly by monitoring changes in light scattering or light absorbance in a platelet aggregometer.[9][10] As platelets swell, their light scattering properties change, which can be detected as a decrease in optical density.

Figure 1: Mechanism of NHE-1 Mediated Platelet Swelling and Inhibition by Zoniporide cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space (Cytoplasm) Propionate_ext Sodium Propionate (Na+ Pr-) PropionicAcid_int Propionic Acid (HPr) Propionate_ext->PropionicAcid_int Passive Diffusion Na_ext Na+ NHE1 NHE-1 Transporter Na_ext->NHE1 H_int H+ NHE1->H_int H+ Efflux Na_int Na+ Accumulation NHE1->Na_int Na+ Influx PropionicAcid_int->H_int Dissociation Pr_int Pr- H_int->NHE1 Activates Swelling Platelet Swelling (Δ Volume) Na_int->Swelling Osmotic Gradient H2O H₂O H2O->Swelling Water Influx Zoniporide Zoniporide Zoniporide->NHE1 Inhibits Figure 2: Experimental Workflow for the Platelet Swelling Assay cluster_prep Platelet Preparation cluster_assay Swelling Assay Execution cluster_analysis Data Analysis A 1. Blood Collection (ACD Anticoagulant) B 2. Centrifuge @ 200g, 20min (No Brake) A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Adjust Platelet Count (2.5 x 10⁸/mL) C->D E 5. Wash & Resuspend Platelets in Tyrode's Buffer D->E F 6. Rest Platelets @ 37°C E->F G 7. Aliquot Platelets into Cuvettes F->G H 8. Pre-incubate with Zoniporide (or Vehicle) for 5 min G->H I 9. Establish Baseline in Aggregometer H->I J 10. Initiate Swelling (Add Sodium Propionate) I->J K 11. Record Change in Light Transmission J->K L 12. Calculate Initial Rate of Swelling (Slope) K->L M 13. Calculate % Inhibition vs. Vehicle Control L->M N 14. Plot Dose-Response Curve (% Inhibition vs. [Zoniporide]) M->N O 15. Determine IC50 Value N->O

Figure 2: Experimental Workflow for the Platelet Swelling Assay. (Within 100 characters)

Data Analysis and Interpretation

  • Calculate Swelling Rate: The primary data is a kinetic curve. The initial rate of swelling is determined by calculating the maximum slope of the curve (Δ Light Transmission / Δ Time) during the linear phase of the reaction.

  • Calculate Percent Inhibition: The activity of Zoniporide at each concentration is expressed as the percent inhibition of the swelling rate observed in the vehicle (DMSO) control. % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the Zoniporide concentration. [11]4. Determine IC50: Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of Zoniporide required to inhibit platelet swelling by 50%.

Representative Data Presentation
Zoniporide [nM]Log [Zoniporide]Swelling Rate (ΔLT/min)% Inhibition
0 (Vehicle)N/A15.20
0.1-1.014.82.6
10.012.915.1
101.08.146.7
14 1.15 7.6 50.0 (IC50)
1002.02.384.9
10003.00.596.7

Note: Data are illustrative. The IC50 for Zoniporide on human platelet swelling is expected to be in the low nanomolar range.[5][6]

Assay Validation and Quality Control

A scientifically sound protocol must be a self-validating system. Incorporating the following controls is mandatory for data interpretation and integrity.

  • Vehicle Control (0% Inhibition): Platelets treated with DMSO only. This establishes the maximum rate of swelling and serves as the reference for calculating percent inhibition.

  • Positive Control: A known, potent NHE-1 inhibitor (e.g., Cariporide or Eniporide) can be run in parallel to confirm that the assay system is responsive to NHE-1 blockade. [6]* Sodium-Free Control: Resuspending platelets in a sodium-free buffer (e.g., substituting NaCl with N-methyl-D-glucamine chloride) should abolish the swelling response, confirming the assay's dependence on extracellular sodium and, by extension, NHE-1 activity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Swelling in Vehicle Control 1. Platelets were prematurely activated during isolation. 2. Low platelet count. 3. Incorrect buffer pH or composition.1. Review isolation protocol; ensure gentle handling and use of PGE1. 2. Verify platelet count and adjust as per protocol. 3. Prepare fresh buffers and verify pH is 7.4.
High Baseline Noise / Spontaneous Aggregation 1. Platelet activation due to rough handling or contamination. 2. Instrument malfunction or dirty cuvettes.1. Use plastic labware and wide-bore pipette tips. Ensure all reagents are clean. 2. Clean instrument optics and use fresh, clean cuvettes for each run.
Poor Dose-Response Curve (Shallow Slope) 1. Inaccurate drug dilutions. 2. Insufficient inhibitor pre-incubation time. 3. Platelet viability has decreased over time.1. Prepare fresh serial dilutions of Zoniporide for each experiment. 2. Ensure the 5-minute pre-incubation step is followed consistently. 3. Perform assays within 4-6 hours of blood collection for optimal results. [12]
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Temperature fluctuations. 3. Inconsistent mixing.1. Use calibrated pipettes and ensure proper technique. 2. Ensure all reagents and the instrument are maintained at 37°C. 3. Ensure consistent stirring speed in the aggregometer.

Broader Context: NHE-1 Activation Signaling

While the assay uses artificial acidification, in a physiological context, NHE-1 is activated by various agonists through complex signaling cascades. Understanding this provides a more complete picture of the inhibitor's potential impact. Agonists like thrombin bind to G-protein coupled receptors on the platelet surface, initiating pathways that involve Gα12/13, RhoA, and downstream kinases which ultimately phosphorylate and activate NHE-1. [1]

Figure 3: Simplified Agonist-Induced NHE-1 Activation Pathway in Platelets Thrombin Thrombin (Agonist) GPCR GPCR (e.g., PAR1) Thrombin->GPCR Binds G_Protein Gαq, Gα12/13 GPCR->G_Protein Activates Kinases Downstream Kinases (e.g., ROCK, MAP Kinase) G_Protein->Kinases Activates NHE1 NHE-1 Kinases->NHE1 Phosphorylates Phosphorylation Phosphorylation & Activation NHE1->Phosphorylation Response Increased pHi, Volume Regulation Phosphorylation->Response

Sources

Troubleshooting & Optimization

Technical Support Center: Zoniporide Hydrochloride in Experimental Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Zoniporide Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for handling this potent and selective Na+/H+ exchanger type 1 (NHE-1) inhibitor in common experimental buffers. Our goal is to move beyond simple protocols and explain the scientific reasoning behind our recommendations, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial questions regarding the properties and handling of Zoniporide Hydrochloride.

Q1: What is Zoniporide Hydrochloride and what is its primary mechanism of action?

Zoniporide Hydrochloride (N-(Aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-1H-pyrazole-4-carboxamide) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] The NHE-1 is a crucial membrane protein involved in regulating intracellular pH. By inhibiting this exchanger, Zoniporide can influence various cellular signaling pathways, making it a valuable tool for research in areas such as cardioprotection and ischemia-reperfusion injury.[2][3]

Q2: I've seen conflicting aqueous solubility data for Zoniporide Hydrochloride. What is the correct value?

This is a frequent and important observation. Different suppliers report varying solubility values, which can be confusing. The reported solubility ranges from 2 mg/mL to over 100 mg/mL in water.[1][4]

Expert Insight: This discrepancy is not an error but rather a reflection of how experimental conditions can dramatically influence solubility. Key factors include:

  • Temperature: Some datasheets specify that warming is required to achieve higher concentrations.[1][4]

  • pH of the Solution: As a molecule with multiple ionizable groups, Zoniporide's solubility is pH-dependent. The pH of unbuffered "water" can vary significantly.

  • Physical Form: The compound is often supplied as a hydrochloride hydrate salt, and slight variations in its crystalline structure or hydration state can affect its dissolution rate and equilibrium solubility.[1]

  • Kinetic vs. Thermodynamic Solubility: A rapidly prepared solution may initially appear clear at a high concentration (kinetic solubility) but could precipitate over time as it reaches its more stable, lower energy state (thermodynamic solubility).

The key takeaway is to experimentally verify the solubility in your specific buffer system under your experimental conditions. Do not assume a value from a general datasheet will apply directly.

Q3: What is the primary stability concern when working with Zoniporide Hydrochloride in aqueous buffers?

The primary stability issue is hydrolysis . Zoniporide is known to form two major hydrolysis degradants in aqueous solutions.[5][6] This degradation is significant enough that for clinical applications, the compound was formulated as a lyophilized (freeze-dried) powder to be reconstituted immediately before use.[5][6]

Q4: What are the recommended storage conditions for Zoniporide Hydrochloride solutions?

Based on degradation kinetics, temperature is the most critical factor for maintaining the integrity of Zoniporide in a liquid formulation.[5][6]

  • Stock Solutions (in DMSO): For long-term storage, prepare concentrated stock solutions in anhydrous DMSO. These should be stored at -20°C or -80°C and are generally stable for at least one month at -20°C and up to six months at -80°C.[4]

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. If temporary storage is unavoidable, it must be at refrigerated (2-8°C) or frozen (-20°C) temperatures. A study predicted that it would take 330 days at 5°C for just 0.1% of a primary degradant to form, whereas at 30°C, the same level of degradation was predicted to occur in only 9 days.[5][6] Room temperature storage of aqueous solutions is not advisable for any significant length of time.

Part 2: Troubleshooting Guide - Addressing Common Challenges

This section provides a cause-and-effect framework for resolving issues you may encounter during your experiments.

Issue 1: My Zoniporide Hydrochloride is not dissolving completely in my experimental buffer.
  • Potential Cause 1: Concentration Exceeds Solubility Limit. You may be trying to prepare a solution at a concentration that is above the thermodynamic solubility limit in your specific buffer (e.g., PBS at pH 7.4).

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in DMSO: Zoniporide is highly soluble in DMSO (≥20 mg/mL).[1][4] Prepare a high-concentration stock (e.g., 20-100 mM) in anhydrous DMSO.

    • Serial Dilution: Serially dilute the DMSO stock into your pre-warmed experimental buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid off-target effects on your biological system.

    • Gentle Warming & Sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can help overcome the initial energy barrier for dissolution.[4] However, be mindful that elevated temperatures can accelerate degradation.

    • pH Adjustment: If your experimental design allows, slightly lowering the pH of the buffer can sometimes improve the solubility of basic compounds. This must be validated to ensure it doesn't affect your experiment's outcome.

  • Potential Cause 2: Buffer Component Interaction. Although less common, high concentrations of certain salts in a buffer could potentially reduce the solubility of a compound via the "salting out" effect.

  • Troubleshooting Steps:

    • Confirm Buffer Preparation: Double-check the recipe and final pH of your buffer.[7]

    • Test in a Simpler System: Attempt to dissolve the compound in sterile water at a comparable pH to see if a specific buffer component is the issue.

Issue 2: I am observing a decline in the compound's activity or inconsistent results in multi-day experiments.
  • Potential Cause: Chemical Degradation. This is the most likely culprit. As established, Zoniporide hydrolyzes in aqueous solutions.[5][6] If your solution is stored at room temperature or even 4°C for an extended period, a significant portion of the active compound may have degraded, leading to a lower effective concentration.

  • Troubleshooting & Best Practices:

    • Fresh is Best: Always prepare the final working solution from a frozen DMSO stock on the day of the experiment.

    • Validate In-Use Stability: If your experiment runs for many hours (e.g., >8 hours) at 37°C, the stability of Zoniporide under these conditions must be validated. See the protocol below for a basic stability assessment.

    • Control Your Conditions: Ensure all experimental replicates use solutions from the same freshly prepared batch to minimize variability.

Part 3: Key Protocols & Methodologies

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of 1L of 1x Phosphate-Buffered Saline (PBS), pH 7.4

This protocol is adapted from standard laboratory procedures and is suitable for most cell-based assays.[7][8]

  • Reagents & Equipment:

    • Sodium chloride (NaCl): 8 g

    • Potassium chloride (KCl): 0.2 g

    • Sodium phosphate, dibasic (Na₂HPO₄): 1.44 g

    • Potassium phosphate, monobasic (KH₂PO₄): 0.24 g

    • High-purity, distilled, or deionized water

    • 1L graduated cylinder and beaker/bottle

    • pH meter

    • 1 M HCl and 1 M NaOH for pH adjustment

    • Autoclave (optional, for sterilization)

  • Procedure:

    • Add approximately 800 mL of high-purity water to a 1L beaker or bottle.[8]

    • Add the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ salts to the water.[7]

    • Stir until all salts are completely dissolved.

    • Calibrate your pH meter according to the manufacturer's instructions.

    • Adjust the pH of the solution to 7.4 by adding 1 M HCl (to lower pH) or 1 M NaOH (to raise pH) dropwise while continuously monitoring with the pH meter.

    • Once the pH is stable at 7.4, add water to bring the final volume to 1 L.[7]

    • Self-Validation Step: For long-term storage and to prevent microbial growth, sterilize the buffer by autoclaving on a liquid cycle or by filtration through a 0.22 µm filter.[7] Store at room temperature.

Protocol 2: Workflow for Assessing Short-Term Stability in an Experimental Buffer

This method uses HPLC to quantify the remaining parent compound over time under your specific experimental conditions.

  • Objective: To determine the rate of degradation of Zoniporide at a specific concentration, in a specific buffer, and at a specific temperature (e.g., 37°C).

  • Procedure:

    • Prepare a fresh solution of Zoniporide Hydrochloride in your experimental buffer at the desired final concentration.

    • Time Zero (T=0) Sample: Immediately take an aliquot of this solution, quench any potential degradation by diluting it in a cold mobile phase or acetonitrile, and analyze it via a validated HPLC method. This establishes the 100% reference concentration.

    • Incubation: Place the remaining solution in a sealed container under the desired experimental conditions (e.g., in an incubator at 37°C).

    • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw aliquots. Immediately process them as described in Step 2.

    • Analysis: Quantify the peak area of the parent Zoniporide peak for each time point using HPLC.

    • Calculation: Express the concentration at each time point as a percentage of the T=0 concentration. A common threshold for stability is retaining ≥90% of the initial concentration.

  • Why this protocol is self-validating: By directly measuring the compound concentration under the exact conditions of your experiment, you are generating empirical data on its stability, removing any guesswork based on generalized datasheets. This is a core principle of robust preclinical research.[9]

Part 4: Data Summaries & Visualizations
Data Tables

Table 1: Summary of Reported Zoniporide Hydrochloride Solubility

Solvent Reported Solubility Conditions Noted Source(s)
Water (H₂O) ≥ 100 mg/mL - [4]
Water (H₂O) 10 mM (~3.9 mg/mL) - [3]
Water (H₂O) 2 mg/mL Warmed [1]
DMSO ≥ 20 mg/mL - [1]
DMSO 20 mg/mL Ultrasonic and warming to 60°C [4]

| DMSO | 100 mM (~39 mg/mL) | - |[3] |

Table 2: Predicted Stability of Zoniporide in Aqueous Solution (Time to 0.1% Degradant I Formation)

Storage Temperature Predicted Time Implication for Lab Work Source(s)
30°C (Ambient) 9 days Unsuitable for multi-day storage [5][6]
5°C (Refrigerated) 330 days Suitable for short-term (overnight) storage [5][6]

| -20°C (Frozen) | 30,962 days | Excellent for long-term storage of working aliquots |[5][6] |

Diagrams

G cluster_prep Solution Preparation Workflow start Start: Need Zoniporide Working Solution stock_q Is a concentrated stock solution needed? start->stock_q dissolve_dmso Dissolve Zoniporide HCl in Anhydrous DMSO (e.g., 50-100 mM) stock_q->dissolve_dmso Yes (Recommended) dissolve_buffer Directly dissolve in experimental buffer stock_q->dissolve_buffer No (Low Conc.) dilute Serially dilute DMSO stock into pre-warmed buffer (Final DMSO < 0.5%) dissolve_dmso->dilute check_sol Does it fully dissolve? dissolve_buffer->check_sol use_now Use Immediately in Experiment check_sol->use_now Yes troubleshoot Troubleshoot: - Use gentle heat/sonication - Lower concentration - Check buffer pH check_sol->troubleshoot No dilute->use_now troubleshoot->dissolve_buffer

Caption: Decision workflow for preparing Zoniporide solutions.

G cluster_degradation Zoniporide Degradation Factors Zoniporide Zoniporide HCl (Aqueous Solution) Degradants Hydrolysis Degradants (Inactive) Zoniporide->Degradants Hydrolysis Temp Increased Temperature Temp->Degradants Accelerates pH_factor pH (Solution Environment) pH_factor->Degradants Influences Rate Time Time Time->Degradants Increases Amount

Caption: Key factors influencing Zoniporide degradation.

References
  • Kadar, E. P., et al. (2007). Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection. Journal of Liquid Chromatography & Related Technologies, 30(8), 1071-1084. [Link]

  • Kadar, E. P., et al. (2007). Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection. PubMed, PMID: 17613888. [Link]

  • Google Patents. (n.d.). Method for preparing buffer solutions for in vitro drug solubility testing.
  • ResearchGate. (2018). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development. [Link]

  • ResearchGate. (n.d.). Table 3. Kinetic Solubility Measurements in Phosphate-Buffered Saline. [Link]

  • University of Baghdad Digital Repository. (n.d.).
  • ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Journal of Pharmaceutical Sciences. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. [Link]

  • BioPharm International. (2019). Best Practices for Studying Stability in Biologics. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Review on development of forced degradation studies and its approaches on stability indicating method. [Link]

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). [Link]

  • NIH. (2024). A Buffered LC-MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin. [Link]

  • Pharmaceutical Technology. (2013). Preclinical Dose-Formulation Stability. [Link]

  • PubMed. (2007). Chemical kinetics and aqueous degradation pathways of a new class of synthetic ozonide antimalarials. [Link]

  • International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. [Link]

  • MDPI. (2023). The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities. [Link]

  • NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ATSDR. (2004). Analytical Methods for Strontium. [Link]

  • MDPI. (2021). Heterogeneous Photocatalytic Degradation of a Glucocorticoid in Aqueous Solution and Industrial Wastewater Using TiO2-Zn(II)-Clinoptilolite Catalyst. [Link]

  • ResearchGate. (2019). pH effect on stability and kinetics degradation of nitazoxanide in solution. [Link]

  • PubChem. (n.d.). Zoniporide. [Link]

  • SciSpace. (2004). Stability of metronidazole, tetracycline HCl and famotidine alone and in combination. [Link]

Sources

Technical Support Center: Optimizing Zoniporide Hydrochloride for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Zoniporide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vivo experiments. Zoniporide is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a critical membrane protein involved in intracellular pH and volume regulation.[1][2] Its inhibition is a key therapeutic strategy in conditions like myocardial ischemia-reperfusion injury.[3][4]

This guide provides direct, question-and-answer-based solutions to common challenges in formulation, dosing, and experimental design to ensure the scientific integrity and reproducibility of your work.

Section 1: Formulation & Solubility Troubleshooting

Correctly preparing Zoniporide hydrochloride is the first critical step for a successful in vivo study. Due to its chemical properties, issues with solubility and stability are common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for solubilizing Zoniporide hydrochloride for in vivo administration?

A1: Zoniporide hydrochloride, as the salt form, has high aqueous solubility, making sterile water or saline the primary vehicles of choice, particularly for intravenous (IV) administration.[5] A technical data sheet from a commercial supplier notes a solubility of at least 2 mg/mL in water, which can be facilitated by warming. For most preclinical models, this level of solubility is sufficient. Always start with a sterile, isotonic vehicle like 0.9% NaCl or Phosphate-Buffered Saline (PBS) to minimize injection site irritation and ensure physiological compatibility.

Q2: My Zoniporide solution is cloudy or shows precipitation after preparation. What's wrong?

A2: This indicates that the compound has exceeded its solubility limit in the chosen vehicle or that the temperature has dropped, causing it to crash out of solution.

  • Causality: The solubility of many compounds, including Zoniporide hydrochloride hydrate, can be temperature-dependent. A solution that is clear when warmed may precipitate upon cooling to room temperature or animal body temperature.

  • Troubleshooting Steps:

    • Gently Warm the Solution: As suggested by supplier data, warming the solution can help dissolve the compound. Use a water bath set to 37°C.

    • Verify pH: Ensure the pH of your final formulation is compatible with the compound's stability. Although Zoniporide is soluble in aqueous solutions, extreme pH values can alter its ionization state and affect solubility.

    • Prepare Fresh: Do not use solutions with visible precipitates for injection. Prepare fresh solutions immediately before each experiment to ensure homogeneity and accurate dosing.

    • Consider a Co-solvent (with caution): If higher concentrations are absolutely necessary and aqueous solubility is insufficient, a biocompatible co-solvent may be required. However, this should be a last resort as co-solvents can have their own physiological effects.

Q3: Can I use DMSO to prepare my stock solution? What are the limitations for in vivo use?

A3: Yes, you can prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO). However, for the final in vivo formulation, the concentration of DMSO must be minimized.

  • Expert Insight: DMSO is an excellent solubilizing agent but can be toxic to animals at high concentrations. It is crucial to dilute the DMSO stock into a final aqueous vehicle (e.g., saline) so that the final percentage of DMSO administered is less than 5%, and ideally below 1%. High concentrations of DMSO can cause hemolysis, inflammation, and other confounding physiological effects. Always include a vehicle-only control group in your experiment that receives the same final concentration of DMSO as the treatment groups.

VehicleSolubility DataRecommended UseKey Considerations
Water / 0.9% Saline ≥ 2 mg/mL (may require warming)Primary choice for IV administration. [5]Most biocompatible. Ensure sterility. Prepare fresh before use.
DMSO HighFor high-concentration stock solutions only.Must be diluted >20-fold in an aqueous vehicle for injection. Final DMSO % should be <5%.

Section 2: Dosing & Administration Strategy

Determining the optimal dose and route of administration is fundamental to observing a therapeutic effect while avoiding toxicity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Zoniporide in a rodent model of cardiac ischemia-reperfusion?

A1: Published studies provide a strong basis for dose selection. In a rabbit model of myocardial ischemia-reperfusion, an intravenous infusion of Zoniporide elicited a dose-dependent reduction in infarct size with an ED₅₀ (median effective dose) of 0.45 mg/kg/h.[3] For bolus dosing, studies in rats have explored various ranges. It is advisable to start with a dose in the range of 0.1 to 1.0 mg/kg and perform a dose-response study to determine the optimal concentration for your specific model and endpoint.

Q2: What is the most appropriate route of administration?

A2: The intended application dictates the route.

  • Intravenous (IV): This route is preferred for acute studies, such as ischemia-reperfusion models, because it provides immediate and 100% bioavailability.[5] It allows for precise control over plasma concentrations, which is critical given the compound's pharmacokinetics.

  • Intraperitoneal (IP): IP injection is a common alternative to IV in rodents. It provides rapid absorption, though it may be slightly slower and less complete than IV.

  • Oral (PO): Oral administration is generally not recommended for acute experimental models due to the potential for first-pass metabolism and variable absorption rates, which can complicate the interpretation of results.[6]

Q3: How do I design a dose-response study to find the optimal concentration?

A3: A well-designed dose-response study is essential for validating your experimental system.

  • Principle: The goal is to identify a range of doses that produce a graduated therapeutic response, from minimal effect to maximal effect, without inducing significant toxicity.

  • Self-Validating Protocol: Including a vehicle control, a low dose, an expected efficacious dose (based on literature), and a high dose allows you to characterize the therapeutic window of the compound in your model.

Protocol: Rodent Dose-Response Study for Zoniporide
  • Animal Acclimation: Allow animals to acclimate for at least 3-5 days before the experiment.

  • Group Allocation: Randomly assign animals to at least four groups (n=6-8 per group is a typical starting point):

    • Group 1: Vehicle control (e.g., 0.9% Saline)

    • Group 2: Low Dose (e.g., 0.1 mg/kg Zoniporide)

    • Group 3: Mid Dose (e.g., 0.5 mg/kg Zoniporide)

    • Group 4: High Dose (e.g., 2.0 mg/kg Zoniporide)

  • Preparation: Prepare all solutions fresh on the day of the experiment. Ensure Zoniporide is fully dissolved.

  • Administration: Administer the assigned treatment (e.g., via IV or IP injection) at a consistent volume (e.g., 5 mL/kg).

  • Experimental Model: Induce the disease model (e.g., myocardial ischemia) at a predefined time point post-administration based on the compound's known pharmacokinetics.

  • Endpoint Analysis: Collect and analyze primary endpoints (e.g., infarct size, cardiac function, biomarkers).

  • Data Plotting: Plot the response versus the logarithm of the dose to visualize the dose-response relationship.

Visualization: Dose Optimization Workflow

DoseOptimization cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Lit Literature Review (e.g., 0.45 mg/kg/h IV) DoseSelect Select Dose Range (e.g., 0.1, 0.5, 2.0 mg/kg) Lit->DoseSelect Vehicle Formulate in Saline DoseSelect->Vehicle Admin Administer Doses + Vehicle Control Vehicle->Admin Model Induce Disease Model (e.g., Ischemia) Admin->Model Monitor Monitor for Efficacy & Adverse Effects Model->Monitor Endpoint Measure Endpoints (e.g., Infarct Size) Monitor->Endpoint Curve Plot Dose-Response Curve Endpoint->Curve OptimalDose Determine Optimal Dose (Max Efficacy, Min Toxicity) Curve->OptimalDose NHE1_Pathway cluster_cell Cardiomyocyte Ischemia Ischemia / Reperfusion H_ion ↑ Intracellular [H+] (Acidosis) Ischemia->H_ion NHE1 NHE-1 (Na+/H+ Exchanger) H_ion->NHE1 Activates Na_ion ↑ Intracellular [Na+] NHE1->Na_ion Na+ Influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_ion->NCX Drives Ca_ion ↑ Intracellular [Ca2+] (Overload) NCX->Ca_ion Ca2+ Influx Injury Cell Injury / Death Ca_ion->Injury Zoniporide Zoniporide Zoniporide->NHE1 Inhibits

Caption: Zoniporide's mechanism of cardioprotection via NHE-1 inhibition.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that Zoniporide is effectively inhibiting NHE-1 in my in vivo model?

A1: Direct measurement of NHE-1 activity in tissues from a live animal is complex. Therefore, researchers often rely on pharmacodynamic (PD) biomarkers. One established ex vivo method is the platelet swelling assay. [1][3]

  • Principle: Platelets express NHE-1, and their swelling in response to a sodium propionate challenge is dependent on NHE-1 activity.

  • Methodology:

    • Collect blood samples from your animals at various time points after Zoniporide administration.

    • Isolate platelet-rich plasma (PRP).

    • Measure the change in light transmittance through the PRP after adding sodium propionate.

    • Inhibition of platelet swelling compared to vehicle-treated animals indicates successful NHE-1 target engagement. [7]An in vivo study in rabbits showed 93% inhibition of platelet swelling at a dose of 4 mg/kg/h. [3]

Section 4: Potential Pitfalls & Adverse Events

While generally well-tolerated in acute studies, awareness of potential side effects is crucial for experimental design and animal welfare. [3] Q1: What are the known side effects or toxicities of Zoniporide in animals?

A1: The primary toxicity concern identified in preclinical studies is neurotoxicity, specifically a peripheral sensory axonopathy. This was observed in rats and dogs following continuous intravenous infusion for one month , not in shorter two-week studies. [8]Findings included nerve fiber degeneration in the spinal cord, dorsal root ganglia, and sciatic nerves. [8]

  • Relevance to Your Study: For acute studies (e.g., lasting hours to a few days), this type of chronic neurotoxicity is highly unlikely to be a confounding factor. However, for longer-term studies, it is a critical consideration.

Q2: My animals are showing signs of distress post-injection. What should I check?

A2: Immediate distress is more likely related to the formulation or administration technique rather than the pharmacological action of Zoniporide at therapeutic doses.

  • Troubleshooting Checklist:

    • Vehicle Toxicity: Is the concentration of a co-solvent like DMSO too high? (Should be <5%).

    • Formulation pH/Osmolality: Is the solution pH extreme or not isotonic? This can cause pain and inflammation at the injection site. Use sterile, pH-neutral, isotonic saline.

    • Precipitation: Did the compound precipitate out of solution? Injecting a suspension intravenously can cause emboli. Always visually inspect the solution for clarity before drawing it into the syringe.

    • Injection Technique: Was the injection performed correctly? Poor IV technique can lead to extravasation and tissue damage.

References

  • Knight, D. R., et al. (2001). A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 254–259. [Link]

  • Guzman-Perez, A., et al. (2001). Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 11(6), 803–807. [Link]

  • Tracey, W. R., et al. (2002). Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1. European Journal of Pharmacology, 439(1-3), 1–9. [Link]

  • Pettersen, J. C., et al. (2004). Neurotoxic effects of zoniporide: a selective inhibitor of the NA+/H+ exchanger isoform 1. Toxicologic Pathology, 32(4), 456–464. [Link]

  • Tracey, W. R., et al. (2003). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovascular Drug Reviews, 21(1), 17–32. [Link]

  • Hogan, C., et al. (2004). Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass. British Journal of Pharmacology, 143(6), 727–736. [Link]

  • Kim, E. Y., et al. (2021). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 22(16), 8916. [Link]

  • Patsnap Synapse. (2024). What are Sodium-hydrogen exchangers inhibitors and how do they work? Blog. [Link]

  • Wang, Y., et al. (2024). Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia. Journal of Translational Medicine, 22(1), 389. [Link]

  • Igata, Y., et al. (2002). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology, 137(4), 453–461. [Link]

  • Flocke, K., et al. (2020). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLoS One, 15(10), e0239540. [Link]

Sources

Long-term stability of Zoniporide hydrochloride solutions for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Zoniporide Hydrochloride Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term stability of Zoniporide hydrochloride solutions for laboratory use. It covers critical aspects from solution preparation and storage to troubleshooting common experimental issues, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding the use of Zoniporide hydrochloride solutions.

Q1: What is the recommended solvent for Zoniporide hydrochloride? A1: Zoniporide hydrochloride has high aqueous solubility.[1] For laboratory use, sterile water is a suitable solvent. One supplier notes a solubility of 2 mg/mL in water, which may require warming to fully dissolve. Another indicates solubility at 10mM in water.[2] For cell culture experiments, it is common to dissolve it in DMSO as a stock solution, which can then be further diluted in aqueous media.[2]

Q2: What are the ideal storage conditions for a Zoniporide hydrochloride stock solution? A2: For long-term stability, stock solutions should be stored at -20°C.[2][3][4] Studies have shown that at this temperature, the solution remains stable for extended periods, with predictions of over 30,000 days to reach just 0.1% degradation.[3][4] For short-term use, refrigeration at 2-8°C (or 5°C) is acceptable, with a predicted stability of around 330 days before reaching 0.1% degradation.[3] Storage at ambient temperature (around 30°C) is not recommended, as significant degradation can occur in as little as 9 days.[3][4]

Q3: My Zoniporide solution appears to have precipitated after refrigeration. What should I do? A3: Precipitation upon cooling can occur, especially with highly concentrated stock solutions. Before use, allow the solution to equilibrate to room temperature.[2] If precipitation persists, gentle warming and vortexing can help redissolve the compound. Always visually inspect for full dissolution before use to ensure accurate dosing.

Q4: Can I use a Zoniporide solution that has changed color? A4: The solid form of Zoniporide hydrochloride is described as white to tan. Any significant color change in the solution could indicate chemical degradation or contamination. It is best to discard the solution and prepare a fresh batch to ensure the integrity of your experiment.

Q5: How does pH affect the stability of Zoniporide hydrochloride solutions? A5: While specific pH stability data for Zoniporide is not extensively detailed in the provided results, it is known to undergo hydrolysis.[3][4][5] Generally, compounds with amide or guanidine groups can be susceptible to acid or base-catalyzed hydrolysis. It is crucial to maintain a consistent and appropriate pH for your experimental buffer systems.

Section 2: Core Concepts in Zoniporide Hydrochloride Stability

Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[6] Its stability in solution is paramount for obtaining reliable and reproducible experimental results. The primary degradation pathway for Zoniporide in solution is hydrolysis, leading to the formation of two main degradants, referred to as Degradant I and Degradant II.[3][4]

Factors Influencing Stability:

  • Temperature: This is the most critical factor. As detailed in the stability data below, lower temperatures significantly slow the rate of hydrolysis.[3][4]

  • pH: Extreme pH values can accelerate hydrolysis. It is advisable to prepare solutions in buffers relevant to the experimental system and use them promptly.

  • Light: While not as extensively documented as temperature, it is a general best practice in chemical storage to protect solutions from light by using amber vials or storing them in the dark to prevent potential photodegradation.[7]

  • Solvent: While aqueous solutions are common, using aprotic solvents like DMSO for high-concentration stock solutions can enhance stability by minimizing hydrolysis during long-term storage at -20°C.[2]

Section 3: Quantitative Stability Data

The stability of Zoniporide hydrochloride solutions is highly dependent on storage temperature. The following table summarizes data from a study that predicted the time required for a 0.1% level of Degradant I to form at various temperatures.[3][4]

Storage TemperaturePredicted Time to Reach 0.1% Degradation (Degradant I)Recommended Use
30°C (Ambient)9 daysNot Recommended for Storage
5°C (Refrigerated)330 daysShort to Medium-Term Storage
-20°C (Frozen)30,962 daysLong-Term Storage

This data highlights the critical importance of frozen storage for maintaining the long-term integrity of Zoniporide hydrochloride solutions.[3][4]

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

TroubleshootingFlowchart

Caption: Troubleshooting flowchart for Zoniporide solutions.

Section 5: Detailed Experimental Protocols

These protocols provide a self-validating system for preparing and assessing the stability of your Zoniporide hydrochloride solutions.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is for preparing a stock solution for direct use or further dilution in experimental buffers.

Materials:

  • Zoniporide hydrochloride hydrate (powder form)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile conical tube (e.g., 15 mL)

  • Calibrated analytical balance

  • Sterile amber microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Calculation: Determine the mass of Zoniporide hydrochloride hydrate needed. The molecular weight of the dihydrochloride form is 393.27 g/mol .[2][8] To prepare 10 mL of a 10 mM solution, you would need:

    • Mass = 0.01 L * 0.010 mol/L * 393.27 g/mol = 0.0393 g = 39.3 mg

    • Adjust mass based on the specific molecular weight and purity provided on your product's Certificate of Analysis.

  • Weighing: Carefully weigh the calculated amount of Zoniporide powder and transfer it to the 15 mL conical tube.

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Cap tightly and vortex thoroughly. If needed, warm the solution slightly (e.g., in a 37°C water bath) to aid dissolution.

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.

  • Aliquoting: Dispense the solution into single-use aliquots in sterile amber cryovials. This prevents contamination and avoids repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Immediately store the aliquots at -20°C for long-term storage.[2][3][4] For solutions intended for use within a few months, 2-8°C is acceptable.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to quantify Zoniporide and detect potential degradants, ensuring the quality of your solution over time.[7]

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]

Mobile Phase & Conditions:

  • Mobile Phase: A common mobile phase for similar compounds involves a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[9] For example, a starting point could be a 30:70 (v/v) ratio of 0.02M phosphate buffer (pH 3.0) to methanol.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: A UV detector set to a wavelength such as 220 nm or 240 nm.[9]

  • Injection Volume: 10 µL[9]

Procedure:

  • Standard Preparation: Prepare a standard solution of known concentration from fresh, solid Zoniporide.

  • Sample Preparation: Thaw an aliquot of your stored Zoniporide solution. Dilute both the standard and the sample to an appropriate concentration within the linear range of the detector using the mobile phase.

  • Analysis: Inject the standard to determine its retention time and peak area. Then, inject the aged sample.

  • Data Interpretation:

    • Purity Check: Compare the chromatogram of the aged sample to the standard. A significant decrease in the main Zoniporide peak area or the appearance of new peaks (degradants) indicates degradation.

    • Quantification: The concentration of the aged sample can be calculated by comparing its peak area to that of the known standard. A solution is often considered stable if the concentration remains above 90% of the initial value.

StabilityWorkflow

Caption: Experimental workflow for a long-term stability study.

References

  • Kadar, E. P., & Darrington, R. T. (2007). Initial rate analysis of zoniporide hydrolysis degradants using high-performance liquid chromatography coupled with mass spectrometric detection. Pharmaceutical Development and Technology, 12(3), 247-57. [Link]

  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Retrieved from University of Malta website. [Link]

  • Kadar, E. P., & Darrington, R. T. (2007). Initial Rate Analysis of Zoniporide Hydrolysis Degradants Using High-Performance Liquid Chromatography Coupled with Mass Spectrometric Detection. ResearchGate. [Link]

  • UNC Environment, Health and Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from the University of North Carolina at Chapel Hill website. [Link]

  • Tracey, W. R., et al. (2003). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovascular Drug Reviews, 21(1), 17-32. [Link]

  • Ahmad, A., et al. (2023). Stability Study of a Compounded Sublingual Buprenorphine Solution for Neonatal Opioid Withdrawal Syndrome. International Journal of Pharmaceutical Compounding, 28(8), 710-714. [Link]

  • Patil, S. S., et al. (2018). Development and Stability Indicating Studies of Zonisamide by RP-HPLC Method in Capsule Dosage Form. ResearchGate. [Link]

  • Guzman-Perez, A., et al. (2001). Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 11(6), 803-7. [Link]

  • Dalvie, D., et al. (2010). Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences. Drug Metabolism and Disposition, 38(2), 292-301. [Link]

  • Tracey, W. R., et al. (2002). A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. The Journal of Pharmacology and Experimental Therapeutics, 300(2), 608-614. [Link]

  • Tracey, W. R., et al. (2002). A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. ResearchGate. [Link]

  • Avisar, D., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 13(21), 3041. [Link]

  • Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Pharmaceutical Analysis & Insights, 3(1). [Link]

  • Li, M., et al. (2023). Degradation of oxytetracycline and doxycycline by ozonation: Degradation pathways and toxicity assessment. Chemosphere, 312, 137255. [Link]

  • Foley, P. L., et al. (2015). Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection. Journal of the American Association for Laboratory Animal Science, 54(5), 528-33. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • University of Georgia Research. (2022). Guidelines for Chemical Storage and Management. Retrieved from the University of Georgia website. [Link]

  • Sonawane, S. S., et al. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 15(1). [Link]

  • National Center for Biotechnology Information. (n.d.). Zoniporide. PubChem Compound Database. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Chapter 7: Analytical Methods. In Toxicological Profile for Iodine. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating NHE-1 Inhibition: Zoniporide Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to cardiovascular and neurological research, the precise validation of therapeutic targets is paramount. The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) has emerged as a critical mediator in the pathophysiology of ischemia-reperfusion injury and other cellular stress conditions. Its inhibition presents a promising therapeutic strategy. This guide provides an in-depth, objective comparison of methodologies to validate the inhibition of NHE-1 activity, with a specific focus on Zoniporide hydrochloride, a potent and selective inhibitor. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of Zoniporide with the established inhibitor, Cariporide.

The Central Role of NHE-1 in Cellular Homeostasis and Disease

The Na+/H+ exchanger 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1] This fundamental process is vital for maintaining cellular homeostasis. However, under pathological conditions such as myocardial ischemia, the activity of NHE-1 is significantly upregulated.[2] During ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1.[2][3] This hyperactivity results in an excessive influx of sodium ions, leading to intracellular sodium overload. This overload then triggers the reverse operation of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium ions.[2] This calcium overload is a key driver of cellular injury, leading to hypercontracture, mitochondrial dysfunction, and ultimately, cell death.[2][4]

The inhibition of NHE-1 is therefore a key therapeutic target to mitigate the detrimental effects of ischemia-reperfusion injury. By blocking the initial surge in intracellular sodium, NHE-1 inhibitors can prevent the subsequent calcium overload and protect cells from damage.[5]

Mechanism of Action: Zoniporide Hydrochloride as a High-Potency NHE-1 Inhibitor

Zoniporide hydrochloride is a novel, potent, and highly selective inhibitor of the NHE-1 isoform.[6] It belongs to the pyrazole-guanidine class of compounds and has demonstrated significant cardioprotective effects in preclinical models.[5][6][7] The primary mechanism of action of Zoniporide is the direct, competitive inhibition of the NHE-1 transporter, thereby preventing the exchange of intracellular protons for extracellular sodium ions. This action directly counteracts the intracellular acidosis-induced activation of NHE-1 during ischemic events.[5]

Experimental Validation of NHE-1 Inhibition: A Comparative Approach

To rigorously validate the inhibitory activity of compounds like Zoniporide, a multi-faceted experimental approach is essential. Here, we compare two robust and widely accepted assays: the direct measurement of intracellular pH and the functional platelet swelling assay.

Intracellular pH (pHi) Measurement using BCECF-AM

This method provides a direct and quantitative assessment of NHE-1 activity by monitoring changes in intracellular pH. The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF.[8][9] The fluorescence intensity of BCECF is pH-dependent, allowing for the ratiometric measurement of pHi.[8][9]

G cluster_prep Cell Preparation cluster_loading BCECF-AM Loading cluster_acidification Intracellular Acidification cluster_measurement Fluorescence Measurement & Inhibition prep1 Plate cells on coverslips prep2 Allow cells to adhere overnight prep1->prep2 load2 Wash to remove extracellular dye load1 Incubate cells with BCECF-AM load1->load2 acid1 Induce acid load (e.g., NH4Cl prepulse) measure1 Mount coverslip in perfusion chamber measure2 Record baseline fluorescence measure1->measure2 measure3 Perfuse with Na+-containing buffer +/- inhibitors (Zoniporide, Cariporide) measure2->measure3 measure4 Monitor pHi recovery via fluorescence ratio measure3->measure4

Caption: Workflow for measuring intracellular pH to assess NHE-1 activity.

  • Cell Preparation: Plate cells (e.g., cardiomyocytes, fibroblasts) on glass coverslips and culture overnight to allow for attachment.

  • Dye Loading: Incubate the cells with 2-5 µM BCECF-AM in a serum-free medium for 30-60 minutes at 37°C.[9][10]

  • Washing: Wash the cells twice with a sodium-free buffer (e.g., substituting sodium with N-methyl-D-glucamine) to remove extracellular dye.

  • Intracellular Acidification: Induce an acid load using the ammonium prepulse technique. Briefly, expose the cells to a buffer containing 20 mM NH4Cl for 5 minutes, followed by washing with the sodium-free buffer. This procedure causes a rapid intracellular acidification.

  • Measurement of pHi Recovery: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with a sodium-containing buffer to initiate pHi recovery, which is mediated by NHE-1.

  • Inhibitor Treatment: In parallel experiments, perfuse the cells with the sodium-containing buffer supplemented with varying concentrations of Zoniporide hydrochloride or Cariporide.

  • Data Acquisition and Analysis: Monitor the fluorescence emission at two excitation wavelengths (e.g., 490 nm and 440 nm) and calculate the ratio of the fluorescence intensities.[10] This ratio is then calibrated to pHi values using the nigericin/high-potassium method. The rate of pHi recovery is calculated and compared between control and inhibitor-treated groups to determine the inhibitory potency (IC50).

Platelet Swelling Assay

This assay provides a functional, high-throughput method to assess NHE-1 activity. Platelets, which express NHE-1, are subjected to an acid load, and their subsequent swelling upon resuspension in a sodium-containing medium is measured as a change in light scattering or absorbance.[2] The rate of swelling is proportional to NHE-1 activity.

G cluster_prep Platelet Preparation cluster_acidification Acidification & Inhibition cluster_measurement Measurement of Swelling prep1 Isolate platelets from whole blood prep2 Resuspend in a sodium-free buffer prep1->prep2 acid1 Acid-load platelets (e.g., nigericin) acid2 Incubate with inhibitors (Zoniporide, Cariporide) acid1->acid2 measure1 Rapidly mix with Na+-containing buffer measure2 Monitor change in light absorbance/scattering over time measure1->measure2

Caption: Workflow for the platelet swelling assay to determine NHE-1 activity.

  • Platelet Isolation: Isolate platelets from fresh, anticoagulated whole blood by differential centrifugation.

  • Washing and Resuspension: Wash the platelets in a sodium-free buffer and resuspend them at a concentration of approximately 2-3 x 10^8 cells/mL.

  • Acid Loading: Acid-load the platelets by incubating them with a protonophore like nigericin in a potassium-rich, sodium-free buffer.

  • Inhibitor Incubation: Incubate the acid-loaded platelets with various concentrations of Zoniporide hydrochloride or Cariporide for a predetermined time.

  • Measurement of Swelling: Rapidly mix the platelet suspension with a sodium-containing buffer in a spectrophotometer or a 96-well plate reader.

  • Data Analysis: Monitor the decrease in absorbance (or increase in light scattering) at a specific wavelength (e.g., 550 nm) over time. The initial rate of change in absorbance is proportional to the rate of platelet swelling and, therefore, to NHE-1 activity. Calculate the IC50 values for each inhibitor.

Comparative Performance: Zoniporide vs. Cariporide

Both Zoniporide and Cariporide are potent NHE-1 inhibitors, but they exhibit different inhibitory potencies. The following table summarizes representative data from the literature.

InhibitorIC50 (NHE-1)Cell Type/Assay ConditionReference
Zoniporide hydrochloride 14 nMHuman NHE-1 in transfected fibroblasts[7]
73 nMRat ventricular myocytes (25°C)[7]
Cariporide 50 nMHuman NHE-1
130 nMRat ventricular myocytes (25°C)[7]

As the data indicates, Zoniporide generally exhibits a higher potency for NHE-1 inhibition compared to Cariporide.[7] It is crucial to note that IC50 values can vary depending on the experimental conditions, such as cell type, temperature, and extracellular sodium concentration.[7]

Visualizing the Impact: The NHE-1 Signaling Pathway in Ischemia-Reperfusion

The following diagram illustrates the central role of NHE-1 in the signaling cascade of ischemia-reperfusion injury and the point of intervention for inhibitors like Zoniporide.

G Ischemia Ischemia Anaerobic_Metabolism Anaerobic Metabolism Ischemia->Anaerobic_Metabolism Intracellular_Acidosis Intracellular Acidosis (↓ pHi) Anaerobic_Metabolism->Intracellular_Acidosis NHE1_Activation NHE-1 Activation Intracellular_Acidosis->NHE1_Activation Na_Influx ↑ Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reverse Reverse Na+/Ca2+ Exchange Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Cellular_Injury Cellular Injury (Hypercontracture, Mitochondrial Dysfunction, Apoptosis) Ca_Overload->Cellular_Injury Zoniporide Zoniporide Cariporide Zoniporide->NHE1_Activation Inhibition

Caption: NHE-1 signaling pathway in ischemia-reperfusion injury.

Conclusion and Future Directions

The validation of NHE-1 inhibition is a critical step in the development of novel therapeutics for a range of diseases. Zoniporide hydrochloride stands out as a highly potent and selective NHE-1 inhibitor. This guide has provided a comprehensive framework for validating its activity, emphasizing the importance of robust, well-controlled experimental protocols. The direct measurement of intracellular pH using BCECF-AM offers a precise, quantitative assessment, while the platelet swelling assay provides a functional, higher-throughput alternative.

By understanding the underlying principles of these assays and the signaling pathways involved, researchers can confidently and accurately characterize the efficacy of Zoniporide and other NHE-1 inhibitors. Future research should continue to explore the therapeutic potential of Zoniporide in various disease models and further elucidate the intricate regulatory mechanisms of NHE-1.

References

  • Knight, D. R., & Tracey, W. R. (2001). A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. Journal of Pharmacology and Experimental Therapeutics, 297(3), 973-981. [Link]

  • Bio-Rad. (n.d.). BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]

  • Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]

  • Cook, C. S., Hageman, D. L., Hoshino, M., & Avkiran, M. (2004). Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass. British Journal of Pharmacology, 141(8), 1331-1339. [Link]

  • Snabaitis, A. K., & Avkiran, M. (2002). Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide. Journal of Molecular and Cellular Cardiology, 34(11), 1427-1436. [Link]

  • Marala, R. B., Brown, J. A., Kong, J. X., Tracey, W. R., Knight, D. R., Wester, R. T., ... & Hill, R. J. (2002). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Journal of Pharmacology and Experimental Therapeutics, 301(1), 217-224. [Link]

  • Karmazyn, M., Sostaric, J. V., & Fliegel, L. (2020). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. International Journal of Molecular Sciences, 21(18), 6885. [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of the main intracellular signaling pathways of NHE1 regulating cardiac hypertrophy. Retrieved from [Link]

  • Reshkin, S. J., Cardone, R. A., & Harguindey, S. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs–an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. Journal of translational medicine, 11(1), 1-20. [Link]

  • ResearchGate. (n.d.). Effect of NHE-1 inhibition on human platelet aggregation. Retrieved from [Link]

  • SciSpace. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs. Retrieved from [Link]

  • Flinn, M. A., & Barber, D. L. (2012). Intracellular pH regulation by Na+/H+ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis. Developmental biology, 365(1), 143-153. [Link]

  • MDPI. (2022). Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa. Retrieved from [Link]

  • Serebruany, V. L., Malinin, A. I., & O'Connor, C. M. (2009). Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin. Thrombosis journal, 7(1), 1-7. [Link]

  • Frontiers. (2021). The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury. Retrieved from [Link]

Sources

Confirming Target Engagement of Zoniporide Hydrochloride: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery, unequivocally demonstrating that a therapeutic agent interacts with its intended molecular target within a complex cellular environment is a cornerstone of preclinical development. For Zoniporide hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1), confirming target engagement is paramount to understanding its mechanism of action and predicting its therapeutic efficacy. While traditional functional assays measuring intracellular pH (pHi) recovery have been the gold standard, a multi-faceted approach employing orthogonal methodologies provides a more robust validation of target engagement.

This guide provides a comprehensive comparison of three powerful alternative methods to confirm the interaction of Zoniporide hydrochloride with its target, NHE-1. We will delve into the principles, provide detailed experimental protocols, and present comparative data for:

  • Intracellular pH (pHi) Recovery Assays: A direct functional assessment of NHE-1 inhibition.

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to monitor target protein stabilization upon ligand binding in a cellular context.

  • Microscale Thermophoresis (MST): An in-solution biophysical technique for the quantitative analysis of molecular interactions.

This guide is intended for researchers, scientists, and drug development professionals seeking to design and implement robust target engagement strategies for NHE-1 inhibitors and other membrane transport proteins.

The Central Role of NHE-1 and the Importance of Target Validation

NHE-1 is a ubiquitously expressed plasma membrane protein that plays a critical role in maintaining intracellular pH and cell volume by mediating the electroneutral exchange of one extracellular sodium ion for one intracellular proton. Dysregulation of NHE-1 activity has been implicated in various pathologies, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer. Zoniporide hydrochloride is a selective inhibitor of NHE-1, and its therapeutic potential hinges on its ability to specifically bind to and inhibit the activity of this transporter.

Confirming that Zoniporide hydrochloride engages NHE-1 in a cellular context is crucial for several reasons:

  • Mechanism of Action: It provides direct evidence that the observed physiological effects of the compound are a consequence of its interaction with the intended target.

  • Structure-Activity Relationship (SAR) Studies: It enables the ranking of compound potency and the rational design of more effective inhibitors.

  • Translational Confidence: It increases the confidence in translating preclinical findings to clinical settings.

NHE-1 Signaling Pathway

To fully appreciate the significance of NHE-1 inhibition, it is essential to understand its position within cellular signaling networks. NHE-1 activity is modulated by a variety of upstream signals and, in turn, influences numerous downstream effector pathways.

NHE1_Signaling cluster_upstream Upstream Activators cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_downstream Downstream Effects Growth Factors Growth Factors RTK RTKs (e.g., EGFR) Growth Factors->RTK Hormones Hormones GPCR GPCRs (e.g., ET-1, Ang II) Hormones->GPCR Mechanical Stress Mechanical Stress NHE1 NHE-1 Mechanical Stress->NHE1 Intracellular Acidosis Intracellular Acidosis Intracellular Acidosis->NHE1 PKC PKC GPCR->PKC RTK->PKC AKT Akt/PKB RTK->AKT ERK ERK1/2 PKC->ERK p90RSK p90RSK ERK->p90RSK p90RSK->NHE1 Phosphorylation AKT->NHE1 Phosphorylation pHi_increase ↑ Intracellular pH NHE1->pHi_increase Na_influx ↑ Intracellular Na+ NHE1->Na_influx Cell_Proliferation Cell Proliferation & Migration pHi_increase->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis pHi_increase->Apoptosis_Inhibition Ca_overload Ca2+ Overload (via NCX reversal) Na_influx->Ca_overload Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis Ca_overload->Cardiac_Hypertrophy Zoniporide Zoniporide hydrochloride Zoniporide->NHE1 Inhibition

Figure 1: Simplified NHE-1 Signaling Pathway. This diagram illustrates the central role of NHE-1 in response to various upstream stimuli and its influence on key downstream cellular processes. Zoniporide hydrochloride directly inhibits NHE-1 activity.

Method 1: Intracellular pH (pHi) Recovery Assay

Principle: This assay directly measures the functional consequence of NHE-1 inhibition. Cells are first subjected to an acid load, typically using the ammonium chloride (NH4Cl) prepulse technique. Upon removal of the extracellular NH4Cl, intracellular ammonium (NH4+) dissociates into ammonia (NH3), which diffuses out of the cell, leaving behind protons (H+) and causing a rapid intracellular acidification. In the absence of bicarbonate, the subsequent recovery of pHi to its resting state is primarily mediated by NHE-1. The rate of this recovery is monitored using a pH-sensitive fluorescent dye, such as BCECF-AM. Inhibition of NHE-1 by compounds like Zoniporide hydrochloride will slow down or block this pHi recovery.

Experimental Workflow:

pHi_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells on coverslips or in 96-well plates Load_Dye Load cells with BCECF-AM Seed_Cells->Load_Dye Acid_Load Induce intracellular acidification with NH4Cl prepulse Load_Dye->Acid_Load Inhibitor_Treatment Treat with Zoniporide hydrochloride or vehicle Acid_Load->Inhibitor_Treatment Recovery Monitor pHi recovery (fluorescence measurement) Inhibitor_Treatment->Recovery Calculate_Rate Calculate the initial rate of pHi recovery Recovery->Calculate_Rate IC50_Curve Generate dose-response curve and calculate IC50 Calculate_Rate->IC50_Curve

Figure 2: Workflow for the Intracellular pH (pHi) Recovery Assay. This diagram outlines the key steps involved in assessing NHE-1 activity through monitoring the recovery from an acid load.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., CHO cells stably expressing human NHE-1, or a cell line with high endogenous NHE-1 expression) on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a bicarbonate-free HEPES-buffered saline solution. Incubate the cells with 2-5 µM BCECF-AM in the same buffer for 20-30 minutes at 37°C.

  • Acid Load: After dye loading, wash the cells and mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader. Perfuse the cells with a solution containing 20 mM NH4Cl for 5-10 minutes.

  • Inhibitor Incubation: Switch to a sodium-free solution (e.g., N-methyl-D-glucamine-based) to remove extracellular NH4Cl and induce intracellular acidification. During this step, introduce Zoniporide hydrochloride at various concentrations or a vehicle control.

  • pHi Recovery: Initiate pHi recovery by reintroducing a sodium-containing HEPES-buffered solution.

  • Fluorescence Measurement: Monitor the fluorescence emission at ~535 nm with excitation alternating between ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).

  • Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing nigericin at a range of known pH values.

  • Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/min) from the linear portion of the recovery curve. Plot the percentage inhibition of the recovery rate against the concentration of Zoniporide hydrochloride to determine the IC50 value.

Comparative Data:

CompoundAssayCell LineIC50/EC50Reference
Zoniporide Human NHE-1 Inhibition-14 nM
Zoniporide Infarct size reduction (in vitro)Rabbit heart0.25 nM
Cariporide Infarct size reduction (in vitro)Rabbit heart5.11 nM
Eniporide Infarct size reduction (in vitro)Rabbit heart0.69 nM
Cariporide NHE-1 InhibitionTumor cells22 nM (at pHe 6.2)

Method 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for assessing target engagement in a cellular environment without the need for labels or modifications of the compound or target protein. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. The binding of a ligand, such as Zoniporide hydrochloride to NHE-1, can increase the protein's thermal stability, resulting in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Experimental Workflow:

CETSA_Workflow Treat_Cells Treat cells with Zoniporide hydrochloride or vehicle Heat_Cells Heat cell aliquots to a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells and separate soluble and aggregated proteins Heat_Cells->Lyse_Cells Quantify_Protein Quantify soluble NHE-1 (e.g., Western Blot) Lyse_Cells->Quantify_Protein Generate_Curve Generate melting curves and determine Tm shift Quantify_Protein->Generate_Curve

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA). This diagram illustrates the main steps for assessing target engagement by measuring the thermal stabilization of the target protein.

Detailed Protocol:

  • Cell Treatment: Culture cells with high NHE-1 expression to a high density. Treat the cells with Zoniporide hydrochloride at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3-5 minutes in a PCR cycler, followed by a cooling step to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble NHE-1: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble NHE-1 in each sample by Western blotting using an NHE-1 specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble NHE-1 remaining relative to the unheated control against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm to a higher temperature in the Zoniporide-treated samples compared to the vehicle control indicates target engagement.

Method 3: Microscale Thermophoresis (MST)

Principle: MST is a biophysical technique that measures the affinity of a ligand for a target protein in solution. The method is based on the phenomenon of thermophoresis, the directed movement of molecules in a temperature gradient. This movement is sensitive to changes in the size, charge, and hydration shell of the molecule. In a typical MST experiment, the target protein is fluorescently labeled, and its movement in a microscopic temperature gradient is monitored. When a ligand binds to the protein, the complex's thermophoretic properties change, leading to a change in the fluorescence signal. By titrating the ligand and measuring the corresponding change in thermophoresis, a binding curve can be generated, from which the dissociation constant (Kd) can be determined.

Experimental Workflow:

MST_Workflow cluster_prep Sample Preparation cluster_assay MST Measurement cluster_analysis Data Analysis Purify_Protein Purify and label NHE-1 (or use cell lysate with -tagged NHE-1) Mix_Samples Mix labeled NHE-1 with ligand dilutions Purify_Protein->Mix_Samples Prepare_Ligand Prepare serial dilution of Zoniporide hydrochloride Prepare_Ligand->Mix_Samples Load_Capillaries Load samples into capillaries Mix_Samples->Load_Capillaries Run_MST Perform MST measurement Load_Capillaries->Run_MST Analyze_Traces Analyze thermophoresis traces Run_MST->Analyze_Traces Kd_Curve Generate binding curve and calculate Kd Analyze_Traces->Kd_Curve

Figure 4: Workflow for Microscale Thermophoresis (MST). This diagram outlines the steps for quantifying the binding affinity between a ligand and its target protein.

Detailed Protocol:

  • Protein Preparation:

    • Purified Protein: Purify full-length NHE-1 or a ligand-binding domain. Due to the challenges of purifying membrane proteins, this can be a significant undertaking.

    • Cell Lysate: Alternatively, use cell lysates from cells overexpressing a tagged version of NHE-1 (e.g., His-tag or GFP-tag) that can be specifically labeled with a fluorescent dye.

  • Fluorescent Labeling: Label the purified NHE-1 or the tagged NHE-1 in the lysate with a suitable fluorescent dye according to the manufacturer's instructions (e.g., NHS-ester labeling of primary amines or site-specific labeling of a tag).

  • Ligand Preparation: Prepare a serial dilution of Zoniporide hydrochloride in the same buffer as the protein.

  • Sample Incubation: Mix the labeled NHE-1 at a constant concentration with each dilution of Zoniporide hydrochloride. Allow the samples to incubate to reach binding equilibrium.

  • MST Measurement: Load the samples into MST capillaries and perform the measurement on an MST instrument. The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.

  • Data Analysis: Analyze the MST traces to determine the change in normalized fluorescence as a function of the ligand concentration. Plot this change against the ligand concentration and fit the data to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Expected Outcome: A successful MST experiment will yield a sigmoidal binding curve, from which a precise Kd value for the interaction between Zoniporide hydrochloride and NHE-1 can be derived. While a specific Kd for Zoniporide from MST is not publicly available, for potent inhibitors, Kd values are often in the nanomolar range, consistent with their IC50 values from functional assays. For example, MST has been successfully used to determine the Kd of interactions between other membrane proteins and their ligands with high precision.

Comparison of Alternative Methods

FeatureIntracellular pH (pHi) Recovery AssayCellular Thermal Shift Assay (CETSA)Microscale Thermophoresis (MST)
Principle Functional - measures inhibition of ion transportBiophysical - measures target stabilizationBiophysical - measures binding affinity
Readout Rate of pHi change (IC50)Thermal melt shift (ΔTm)Dissociation constant (Kd)
Cellular Context Live cellsIntact cells or lysatesPurified protein or lysates
Labeling Fluorescent dye for pHiNo label required for compound or targetFluorescent label on target protein
Throughput Moderate to high (96/384-well plates)Low (Western blot) to high (plate-based)Moderate (capillary-based)
Advantages Direct measure of functional activity; physiologically relevant.No modification of compound or protein needed; confirms intracellular binding.Provides quantitative binding affinity (Kd); low sample consumption.
Disadvantages Indirect measure of binding; can be affected by off-target effects on pHi regulation.Indirect measure of affinity; not all binding events lead to a thermal shift.Requires protein purification or expression of a tagged protein; labeling can potentially affect binding.

Conclusion

Confirming the target engagement of Zoniporide hydrochloride with NHE-1 is a critical step in its development as a therapeutic agent. While the intracellular pH recovery assay provides a direct functional readout of NHE-1 inhibition, the integration of orthogonal biophysical methods such as CETSA and MST offers a more comprehensive and robust validation of target engagement.

  • The pHi recovery assay remains an indispensable tool for assessing the functional consequences of NHE-1 inhibition in a live-cell context.

  • CETSA provides invaluable evidence of direct target binding within the complex milieu of the cell, without the need for any labels.

  • MST offers a precise, quantitative measure of the binding affinity between Zoniporide hydrochloride and NHE-1.

By employing a combination of these methods, researchers can build a compelling and multi-faceted body of evidence to unequivocally demonstrate that Zoniporide hydrochloride engages its intended target, NHE-1, thereby strengthening the foundation for its further preclinical and clinical development.

References

  • Buckley, B. J., Kumar, A., Aboelela, A., Bujaroski, R. S., Li, X., Majed, H., Fliegel, L., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Journal of cellular physiology, 236(2), 1515–1528.
  • Tso, S. C., & Brautigam, C. A. (2021). Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis. Methods in molecular biology (Clifton, N.J.), 2263, 161–181.
  • Fardel, O., Le Vee, M., & Jouan, E. (2021). Regulation of the cardiac Na⁺/H⁺ exchanger in health and disease. Biochimica et biophysica acta. Molecular basis of disease, 1867(10), 166205.
  • Kato, Y., Mori, W., Terasaki, T., & Hosoya, K. (2021). Potential for in vivo visualization of intracellular pH gradient in the brain using PET imaging.
  • Buckley, B. J., Kumar, A., Aboelela, A., Bujaroski, R. S., Li, X., Majed, H., Fliegel, L., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Journal of cellular physiology, 236(2), 1515–1528.
  • Gribble, A. D., Blackstone, C. L., Butler, T. W., Czerwonka, R. L., De Lombaert, S., Eessalu, T. E., ... & Wright, J. L. (2001). Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility. Bioorganic & medicinal chemistry letters, 11(5), 671-674.
  • Tracey, W. R., Magee, W. P., O'Connor, W. N., & Knight, D. R. (2003). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). Cardiovascular drug reviews, 21(1), 17-32.
  • Cardone, R. A., Casavola, V., & Reshkin, S. J. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research.
  • Chen, Y. H., Hsieh, Y. C., Chen, T. H., & Chen, C. H. (2021). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Nanomaterials (Basel, Switzerland), 11(9), 2375.
  • Tso, S. C., & Brautigam, C. A. (2021). Measuring the KD of Protein–Ligand Interactions Using Microscale Thermophoresis. Methods in Molecular Biology, 2263, 161-181.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161.
  • Ammar, M., Kaczmarek, A. T., He, L., & Fliegel, L. (2022). Sodium hydrogen exchanger (NHE1) palmitoylation and potential functional regulation. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1867(2), 159074.
  • Lam, J. H. (2001). The potential of two new inhibitors of mechanisms that regulate intracellular pH, cariporide and S3705, to inhibit tumour ce11.
  • Gribble, A. D., Blackstone, C. L., Butler, T. W., Czerwonka, R. L., De Lombaert, S., Eessalu, T. E., ... & Wright, J. L. (2001). ChemInform Abstract: Discovery of Zoniporide: A Potent and Selective Sodium-Hydrogen Exchanger Type 1 (NHE-1) Inhibitor with High Aqueous Solubility. ChemInform, 32(23).
  • NanoTemper Technologies. (n.d.). Equations for Fitting MST Data. Retrieved from [Link]

  • Alameri, S. A. A., Kong, Y., Shi, Q. D., Huang, Y. L., & Yang, G. (2023). A schematic diagram of the mechanisms involved in NHE1-mediated...
  • Min, S., & Im, H. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PloS one, 14(3), e0213751.
  • Reshkin, S. J., Cardone, R. A., & Al-Waaiz, M. (2013). Assessing Na+/H+ exchange and cell effector functionality in metastatic breast cancer. Methods in molecular biology (Clifton, N.J.), 1046, 227–241.
  • Wang, X., & Li, J. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 28(12), 4811.
  • Wang, T., Zhang, P., Wang, R., & Wang, W. (2020). Real-time monitoring of intracellular pH in live cells with fluorescent ionic liquid. Analytica chimica acta, 1110, 89–96.
  • Cardone, R. A., Casavola, V., & Reshkin, S. J. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research.
  • Perez, N. G., de la Fuente, A., & Cingolani, H. E. (2021). Myocardial Impact of NHE1 Regulation by Sildenafil. Frontiers in cardiovascular medicine, 8, 626569.
  • Chen, Y. T., & Chen, C. H. (2023). Na + /H + Exchanger 1 Inhibition Overcomes Venetoclax Resistance in Acute Myeloid Leukemia. International journal of molecular sciences, 24(12), 10340.
  • Mukherjee, S., & Duncan, J. A. (2021). New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT. Frontiers in immunology, 12, 694061.
  • Wang, Z., & Li, W. (2021). Advances in research on the regulatory mechanism of NHE1 in tumors. Oncology letters, 22(5), 785.
  • Jerabek-Willemsen, M., André, T., Wanner, R., Roth, H. M., Duhr, S., Baaske, P., & Breitsprecher, D. (2014). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. Journal of molecular structure, 1077, 101–113.
  • Benos, D. J., & Mandel, L. J. (1982). Sodium Flux Ratio through the Amiloride-sensitive Entry Pathway in Frog Skin. The Journal of general physiology, 80(2), 219–238.
  • Vasile, G., & Firca, I. (2020). Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). Journal of visualized experiments : JoVE, (158), 10.3791/60937.
  • Riffel, M., & Pörtner, H. O. (1998). Determination of pH by microfluorometry: intracellular and interstitial pH regulation in developing early-stage fish embryos (Danio rerio). The Journal of experimental biology, 201(Pt 10), 1579–1590.
  • Fais, S., & Stock, C. (2013). Fluorescence properties of the Na+/H+exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH. European journal of histochemistry : EJH, 57(3), e27.

A Senior Scientist's Guide to Target Validation: Cross-Validating Zoniporide's Cardioprotective Effects with NHE-1 Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, establishing that a compound's therapeutic effect stems from its intended molecular target is a cornerstone of preclinical validation. This guide provides an in-depth, experience-driven framework for cross-validating the effects of a pharmacological agent, Zoniporide hydrochloride, with its corresponding genetic knockout model. We will dissect the synergy between these two powerful tools to build an irrefutable case for on-target mechanism of action, using the context of cardioprotection from ischemia-reperfusion injury as our practical example.

Part 1: The Pillars of Target Validation - Pharmacological vs. Genetic Tools

The ultimate goal of this cross-validation strategy is to demonstrate that the biological effects of Zoniporide can be entirely attributed to its inhibition of the Na+/H+ Exchanger isoform 1 (NHE-1). To do this, we must first understand the distinct advantages and inherent limitations of each experimental tool.

The Pharmacological Tool: Zoniporide Hydrochloride

Zoniporide is a potent and highly selective inhibitor of the ubiquitously expressed NHE-1 protein.[1][2] It belongs to the pyrazolylguanidine class of NHE inhibitors and has demonstrated significant promise in preclinical models of myocardial injury.[3][4][5]

  • Mechanism of Action: Zoniporide directly binds to the NHE-1 transporter, preventing the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[6] This action is particularly relevant during ischemia-reperfusion, where intracellular acidosis would otherwise drive excessive Na+ influx via NHE-1, leading to catastrophic ionic imbalance.

  • Key Characteristics: It exhibits high selectivity for NHE-1 over other isoforms (NHE-2, NHE-3) and a potent inhibitory concentration (IC50) in the low nanomolar range.[1][2]

  • Experimental Advantages:

    • Temporal Control: Can be administered acutely at specific times, such as immediately before reperfusion, to dissect the role of the target in a specific pathological phase.

    • Dose-Response: Allows for the characterization of dose-dependent effects, establishing a clear link between compound exposure and biological outcome.

  • Inherent Limitations:

    • Off-Target Effects: Despite high selectivity, no drug is perfectly specific. At higher concentrations or with chronic administration, unforeseen interactions with other proteins could produce confounding biological effects.[7][8] Long-term studies with Zoniporide, for instance, have revealed potential neurotoxicity, highlighting effects unrelated to its primary cardioprotective mechanism.[9]

    • Pharmacokinetics: The drug's absorption, distribution, metabolism, and excretion (ADME) profile can influence its efficacy and must be carefully characterized.

The Genetic "Gold Standard": The NHE-1 Knockout (KO) Model

A genetic knockout mouse, in which the gene encoding for NHE-1 (Slc9a1) has been deleted, provides the most definitive test of a target's function.[10][11]

  • Phenotype: These mice are viable but may exhibit baseline physiological changes, such as reduced blood pressure and alterations in vascular smooth muscle structure.[12] Critically, studies have shown that NHE-1 null mice are inherently resistant to cardiac ischemia-reperfusion injury.[13][14]

  • Experimental Advantages:

    • Absolute Target Specificity: The complete absence of the protein eliminates any ambiguity about its role in a given biological process.

  • Inherent Limitations:

    • Developmental Compensation: The lifelong absence of a protein can trigger compensatory changes in other genes or pathways, potentially masking or altering the true function of the target protein in an adult, acute disease model.

    • Lack of Temporal Control: The gene is absent from conception, making it impossible to distinguish its role in development versus its function in acute pathophysiology without more complex conditional knockout models.[15]

Part 2: The Cross-Validation Framework: A Self-Validating Experimental Design

The scientific integrity of this approach lies in a logical framework where the pharmacological and genetic models are used to validate each other. The central hypothesis is twofold:

  • If Zoniporide's cardioprotective effect is on-target , its administration to a wild-type (WT) animal should phenocopy the protection observed in an NHE-1 KO animal subjected to the same injury.

  • Crucially, if the effect is truly mediated only by NHE-1, then administering Zoniporide to an NHE-1 KO animal should produce no additional benefit . This is the self-validating control that rules out significant off-target effects.

This logic dictates a mandatory four-group experimental design to test the effects of Zoniporide in a model of myocardial ischemia-reperfusion (I/R) injury.

Mandatory Experimental Groups:
  • Group 1 (Control): Wild-Type (WT) mice + Vehicle

  • Group 2 (Pharmacological Intervention): Wild-Type (WT) mice + Zoniporide

  • Group 3 (Genetic Intervention): NHE-1 Knockout (KO) mice + Vehicle

  • Group 4 (Cross-Validation Control): NHE-1 Knockout (KO) mice + Zoniporide

G cluster_0 Animal Models cluster_1 Treatments cluster_2 Experimental Groups cluster_3 Pathological Challenge & Analysis WT Wild-Type (WT) Mouse G1 Group 1: WT + Vehicle WT->G1 G2 Group 2: WT + Zoniporide WT->G2 KO NHE-1 Knockout (KO) Mouse G3 Group 3: KO + Vehicle KO->G3 G4 Group 4: KO + Zoniporide KO->G4 Veh Vehicle Veh->G1 Veh->G3 Zon Zoniporide Zon->G2 Zon->G4 IR Myocardial Ischemia-Reperfusion G1->IR G2->IR G3->IR G4->IR Analysis Endpoint Analysis (Infarct Size, Ion Flux, etc.) IR->Analysis

Caption: Experimental workflow for cross-validation.

Part 3: Key Experiments, Protocols, and Expected Outcomes

We will apply the four-group design to a clinically relevant model of acute myocardial infarction: surgical ischemia-reperfusion (I/R) injury in mice.

A. Primary Endpoint: Myocardial Infarct Size

The most direct measure of cardioprotection is the quantification of dead (infarcted) tissue versus living, salvaged tissue.

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and provide mechanical ventilation. Maintain body temperature at 37°C.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully pass a suture (e.g., 8-0 silk) under the left anterior descending (LAD) coronary artery.

  • Ischemia: Induce regional ischemia by tightening the suture over a small piece of tubing to occlude the LAD. Ischemia is confirmed by visual blanching of the ventricle and ST-segment elevation on an electrocardiogram (ECG). The standard duration is 30-45 minutes.[16][17][18][19]

  • Treatment Administration: Administer Zoniporide (e.g., 1 mg/kg, i.v.) or vehicle 5-10 minutes prior to reperfusion.[3][20]

  • Reperfusion: Release the suture to allow blood flow to return to the ischemic region. Reperfusion is confirmed by a return of color to the ventricle.

  • Recovery and Endpoint: Close the chest and allow the animal to recover. After 24 hours of reperfusion, re-anesthetize the animal and excise the heart.

  • TTC Staining: Cannulate the aorta and perfuse the heart with saline to flush out blood. Re-occlude the LAD at the same location and perfuse the coronary arteries with a dye (e.g., Phthalo blue) to delineate the non-ischemic (blue) from the ischemic (Area at Risk, AAR) tissue.

  • Slice and Incubate: Freeze the heart, slice the ventricles into 1-2 mm thick sections, and incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate buffer at 37°C for 20 minutes.[21][22][23]

  • Analysis: TTC is a redox indicator that is reduced by dehydrogenases in viable mitochondria to a brick-red formazan precipitate. Necrotic tissue, lacking mitochondrial activity, remains pale white/yellow.[24][25] Digitize the stained sections and use image analysis software to calculate the infarct area (white) as a percentage of the AAR (red + white).

Experimental GroupTreatmentGenotypeExpected Infarct Size (% of AAR)Interpretation
1VehicleWT~50-60%Massive injury under control conditions.
2ZoniporideWT~20-25%Potent cardioprotection by the drug.
3VehicleNHE-1 KO~20-25%Genetic ablation confers potent protection.
4ZoniporideNHE-1 KO~20-25%No additional protection.

The critical finding is the convergence of outcomes for Groups 2, 3, and 4. The fact that Zoniporide's effect (Group 2) mimics the genetic knockout (Group 3) and that it provides no further benefit in the absence of its target (Group 4) is powerful evidence for on-target efficacy.

B. Mechanistic Endpoint: Cellular Ion Homeostasis

To validate the mechanism why protection occurs, we must look at the cellular consequences of NHE-1 inhibition. The core hypothesis is that NHE-1 inhibition prevents the intracellular Na+ overload that occurs upon reperfusion of an acidic cardiomyocyte.

G Ischemia Ischemia (Anaerobic Metabolism) Acidosis ↓ Intracellular pH (Acidosis) Ischemia->Acidosis NHE1 NHE-1 Activation (at Reperfusion) Acidosis->NHE1 Na_Influx Massive Na+ Influx NHE1->Na_Influx NCX Reverse-Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Mito Mitochondrial Damage (mPTP opening) Ca_Overload->Mito Death Cell Death (Necrosis/Apoptosis) Mito->Death Zoniporide Zoniporide Zoniporide->NHE1 Inhibits KO NHE-1 Gene Knockout KO->NHE1 Ablates

Sources

A Comparative Analysis of the Therapeutic Window of Zoniporide Hydrochloride for Cardioprotection

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel cardioprotective agents, particularly for mitigating ischemia-reperfusion (I/R) injury, the therapeutic window is a critical determinant of a drug's clinical viability. A wide therapeutic window signifies a favorable safety profile, where efficacious doses are substantially lower than those causing toxicity. This guide provides an in-depth evaluation of the therapeutic window of Zoniporide hydrochloride, a potent and selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitor, in comparison to other agents in its class, such as Cariporide and Eniporide.[1][2] This analysis is grounded in preclinical data and elucidates the experimental methodologies crucial for such evaluations.

The Rationale for NHE-1 Inhibition in Ischemia-Reperfusion Injury

The Na+/H+ exchanger is a family of transmembrane proteins that regulate intracellular pH (pHi) and cell volume by exchanging intracellular protons for extracellular sodium ions.[3][4] The NHE-1 isoform is ubiquitously expressed and is the predominant form in the myocardium.[4][5]

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons.[4] While this is a compensatory mechanism to restore pHi, the resulting influx of Na+ leads to an intracellular sodium overload. Upon reperfusion, this sodium overload causes the reverse operation of the Na+/Ca2+ exchanger, leading to a massive influx of calcium. This calcium overload is a key trigger for myocardial cell death, stunning, and arrhythmias, which are characteristic of reperfusion injury.[6][7]

Selective NHE-1 inhibitors like Zoniporide aim to interrupt this pathological cascade. By blocking the initial Na+ influx, they prevent the subsequent Ca2+ overload, thereby protecting cardiac myocytes from reperfusion-induced damage.[1][8]

Caption: Pathophysiological cascade of NHE-1 activation during myocardial I/R injury and the point of intervention for Zoniporide.

Comparative Efficacy and Potency

The therapeutic potential of an NHE-1 inhibitor is initially assessed by its potency in inhibiting the target enzyme and its efficacy in a relevant disease model. The half-maximal inhibitory concentration (IC50) measures the drug's potency against the NHE-1 enzyme, while the half-maximal effective concentration (EC50) or dose (ED50) reflects its efficacy in a biological system, such as reducing infarct size in an animal model of I/R injury.[2]

Preclinical studies have demonstrated that Zoniporide is a highly potent NHE-1 inhibitor.[1] In studies using isolated rabbit hearts (Langendorff model), Zoniporide showed a concentration-dependent reduction in infarct size with an EC50 of 0.25 nM.[1][2] This indicates a high efficacy in a controlled in vitro setting. Comparatively, Zoniporide was found to be 2.5- to 20-fold more potent than Eniporide and Cariporide, respectively.[2][9]

In in vivo models using anesthetized rabbits, Zoniporide also demonstrated a dose-dependent reduction in infarct size with an ED50 of 0.45 mg/kg/h.[1][2] A key finding from these studies was that Zoniporide achieved this cardioprotection without adversely affecting hemodynamic parameters like mean arterial pressure or heart rate, a crucial aspect for its therapeutic window.[2]

Table 1: Comparative Potency and Efficacy of NHE-1 Inhibitors

Compound Target IC50 (Human NHE-1) In Vitro Efficacy (EC50, Infarct Size Reduction) In Vivo Efficacy (ED50, Infarct Size Reduction) Reference
Zoniporide 14 nM 0.25 nM (Rabbit Heart) 0.45 mg/kg/h (Rabbit) [1][2]
Eniporide N/A 0.69 nM (Rabbit Heart) N/A [1][2]

| Cariporide | 130 nM (Rat Myocytes) | 5.11 nM (Rabbit Heart) | N/A |[2][10] |

Note: IC50 and EC50 values can vary based on the specific assay conditions and species used.[10]

Defining the Therapeutic Window: Efficacy vs. Toxicity

The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects.[11] In preclinical drug development, this is often estimated by the Therapeutic Index (TI), calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). A larger TI indicates a wider margin of safety.

While extensive public data on the specific LD50 or TD50 for direct comparison is limited, toxicology studies on Zoniporide provide insights into its safety profile. In 1-month continuous infusion studies in rats and dogs, neurotoxic effects in the form of peripheral sensory axonopathy were observed.[12] These effects, however, were not detected in 2-week studies at similar or higher doses, suggesting that toxicity may be related to the duration of exposure.[12]

Crucially, the cardioprotective effects of Zoniporide are observed with acute administration just before or during the ischemia-reperfusion event, a much shorter duration than the chronic toxicity studies.[2][8] The effective dose of 0.45 mg/kg/h in rabbits did not produce any adverse hemodynamic changes, suggesting that the therapeutic dose for cardioprotection is well below the dose that causes acute systemic toxicity.[2] The compound was reported to be well-tolerated in preclinical animal models.[1]

Experimental Methodologies: A Self-Validating Approach

The reliability of therapeutic window evaluation hinges on robust and reproducible experimental protocols. Below are outlines of key methodologies used to generate the comparative data.

4.1 In Vitro Assay: NHE-1 Inhibition in Isolated Cardiomyocytes

This assay directly measures the inhibitory effect of a compound on NHE-1 activity in its native cellular environment.

  • Objective: To determine the IC50 of Zoniporide and comparator agents on sarcolemmal NHE-1 activity.

  • Methodology:

    • Cell Isolation: Ventricular myocytes are isolated from rat hearts by enzymatic digestion.

    • Fluorescent Imaging: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF or cSNARF-1).[10]

    • Acidification: Intracellular acidosis is induced using an ammonium chloride (NH4Cl) prepulse technique.

    • pH Recovery: The recovery of intracellular pH (pHi) upon removal of NH4Cl is monitored via fluorescence microscopy. In the absence of bicarbonate, this recovery is almost exclusively mediated by NHE-1.

    • Inhibitor Application: The experiment is repeated with increasing concentrations of the test compound (e.g., Zoniporide) added to the superfusion buffer.

    • Data Analysis: The rate of pHi recovery (JH) is calculated. The concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery is determined as the IC50.[10]

4.2 Ex Vivo Model: Langendorff Perfused Heart

This model assesses cardioprotective efficacy in an isolated heart, free from systemic neurohormonal influences.

  • Objective: To determine the EC50 for infarct size reduction.

  • Methodology:

    • Heart Isolation: A rabbit heart is isolated and mounted on a Langendorff apparatus, allowing for retrograde perfusion of the coronary arteries with a crystalloid buffer.

    • Stabilization: The heart is allowed to stabilize.

    • Drug Perfusion: The heart is perfused with a buffer containing a specific concentration of the test compound (e.g., Zoniporide) or vehicle.

    • Ischemia-Reperfusion: A regional ischemia is induced by ligating a major coronary artery for a set period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[2]

    • Infarct Size Measurement: At the end of reperfusion, the heart is stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale. The infarct size is expressed as a percentage of the area at risk.

    • Dose-Response: The experiment is repeated with a range of drug concentrations to generate a dose-response curve and calculate the EC50.[2]

Caption: A generalized workflow for determining the therapeutic window of a cardioprotective agent.

Conclusion and Future Directions

The available preclinical data strongly support that Zoniporide hydrochloride possesses a favorable therapeutic window for the acute treatment of myocardial ischemia-reperfusion injury. Its high potency and efficacy are achieved at concentrations that do not elicit adverse hemodynamic effects.[1][2] It is significantly more potent than older-generation NHE-1 inhibitors like Cariporide and Eniporide.[2][9]

The causality behind these experimental choices is clear: moving from in vitro target engagement (IC50) to ex vivo organ-level efficacy (EC50) and finally to in vivo systemic efficacy and safety (ED50 and tolerability) provides a comprehensive, multi-layered validation of the drug's potential. While chronic administration has revealed neurotoxic potential, this is less of a concern for the intended acute clinical application in settings like coronary artery bypass graft surgery or percutaneous coronary intervention.[10][12]

Further research should focus on head-to-head comparisons of the therapeutic indices of these agents in the same animal models and on exploring intermittent dosing strategies that could further widen the therapeutic window for potential applications beyond acute I/R injury.

References

  • Tracey, W. R., et al. (2003). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). The Journal of pharmacology and experimental therapeutics, 304(1), 136–142. [Link]

  • Miyamae, M., et al. (1998). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology, 125(7), 1435–1442. [Link]

  • Covington, J., et al. (2004). Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass. British Journal of Pharmacology, 141(6), 1045–1054. [Link]

  • Knight, D. R., et al. (2001). A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo. The Journal of pharmacology and experimental therapeutics, 297(1), 254–261. [Link]

  • Webb, R. L., et al. (2001). In vivo models of myocardial ischemia and reperfusion injury: application to drug discovery and evaluation. Journal of pharmacological and toxicological methods, 46(2), 83–94. [Link]

  • Avkiran, M., & Marber, M. S. (2002). Na+/H+ exchange inhibitors for cardioprotective therapy: progress, problems and prospects. Journal of the American College of Cardiology, 39(5), 747–753. [Link]

  • Tamargo, J., Le Heuzey, J. Y., & Mabo, P. (2015). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. European journal of clinical pharmacology, 71(5), 549–567. [Link]

  • Lindsey, M. L., et al. (2018). Guidelines for in vivo mouse models of myocardial infarction. American journal of physiology. Heart and circulatory physiology, 314(4), H812–H827. [Link]

  • Knight, D. R., et al. (2001). A Novel Sodium-Hydrogen Exchanger Isoform-1 Inhibitor, Zoniporide, Reduces Ischemic Myocardial Injury in Vitro and in Vivo. Journal of Pharmacology and Experimental Therapeutics, 297(1), 254-261. [Link]

  • Boehringer Ingelheim. (n.d.). NHE1 inhibitor | BI-9627. opnMe.com. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cariporide. In Wikipedia. [Link]

  • Krassowska-Kwiecień, A., et al. (2021). Myocardial Impact of NHE1 Regulation by Sildenafil. Frontiers in Physiology, 12, 631580. [Link]

  • Wos, J. A., et al. (2003). Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility. Bioorganic & medicinal chemistry letters, 13(15), 2555–2558. [Link]

  • Anderson, B. A., et al. (2005). Neurotoxic effects of zoniporide: a selective inhibitor of the NA+/H+ exchanger isoform 1. Toxicological sciences, 84(2), 397–407. [Link]

  • Lecomte, J. M., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European journal of medicinal chemistry, 38(6), 547–556. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zoniporide hydrochloride
Reactant of Route 2
Reactant of Route 2
Zoniporide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.